4-(2-Ethoxycyclohexyl)morpholine
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Overview
Description
4-(2-Ethoxycyclohexyl)morpholine is a chemical compound that belongs to the class of morpholines Morpholines are heterocyclic amines that contain both nitrogen and oxygen atoms in a six-membered ring This particular compound is characterized by the presence of an ethoxy group attached to a cyclohexyl ring, which is further connected to a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxycyclohexyl)morpholine typically involves the reaction of 2-ethoxycyclohexanone with morpholine. The process can be carried out under various conditions, but a common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxycyclohexyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or morpholine moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF or DMF.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxycyclohexyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexylmorpholine
- 4-(2-Hydroxyethyl)morpholine
- 4-(2-Methoxycyclohexyl)morpholine
Uniqueness
4-(2-Ethoxycyclohexyl)morpholine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other morpholine derivatives, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-(2-ethoxycyclohexyl)morpholine |
InChI |
InChI=1S/C12H23NO2/c1-2-15-12-6-4-3-5-11(12)13-7-9-14-10-8-13/h11-12H,2-10H2,1H3 |
InChI Key |
AFTFWZMXYMSIDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCC1N2CCOCC2 |
Origin of Product |
United States |
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